molecular formula C17H18F3N3O4 B3901318 1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE

1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE

Cat. No.: B3901318
M. Wt: 385.34 g/mol
InChI Key: QYZFHWDKCCIZQU-UHFFFAOYSA-N
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Description

1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a cyclohepta[c]pyrazole core

Preparation Methods

The synthesis of 1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Cyclohepta[c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclohepta[c]pyrazole ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a nitrophenyl halide and a suitable nucleophile.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The trifluoromethyl and nitrophenyl groups may play a role in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-3-PHENYLPROPAN-1-ONE: This compound has a phenyl group instead of a nitrophenyl group, which may affect its chemical reactivity and biological activity.

    1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE: This compound has a methoxyphenyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c18-17(19,20)16(25)13-4-2-1-3-5-14(13)21-22(16)15(24)10-11-6-8-12(9-7-11)23(26)27/h6-9,13,25H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZFHWDKCCIZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(=NN(C2(C(F)(F)F)O)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 2
1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 3
1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 4
1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 5
1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE

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